

Technical Guide: Spectral Analysis of 2-Fluoro-3-(methoxycarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Fluoro-3-(methoxycarbonyl)phenylboronic acid
Cat. No.:	B596098

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the expected spectral characteristics of **2-Fluoro-3-(methoxycarbonyl)phenylboronic acid** (CAS: 1315476-07-3), a key building block in organic synthesis and pharmaceutical development. Due to the limited availability of published, experimentally verified spectra for this specific compound, this document presents predicted data based on the analysis of structurally similar molecules. It includes expected quantitative data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presented in tabular format for clarity. Furthermore, this guide outlines standardized experimental protocols for acquiring such data, offering a foundational methodology for researchers. A logical workflow for the spectral characterization of chemical compounds is also provided in a visual diagram.

Introduction

2-Fluoro-3-(methoxycarbonyl)phenylboronic acid is an organic compound featuring a fluorinated phenyl ring functionalized with both a boronic acid and a methoxycarbonyl group.^[1] Its molecular formula is $C_8H_8BFO_4$, and it has a molecular weight of 197.96 g/mol.^{[1][2]} Such structures are of significant interest in medicinal chemistry and materials science, often serving as critical intermediates in Suzuki-Miyaura cross-coupling reactions to form complex

molecular architectures. Accurate spectral characterization is paramount for verifying the identity, purity, and structure of this reagent before its use in further synthetic steps.

This document serves as a reference guide to the anticipated spectral data for this compound. While direct experimental data is not widely published, the predictions herein are derived from established principles of spectroscopy and data from analogous compounds.

Predicted Spectral Data

The following tables summarize the expected spectral data for **2-Fluoro-3-(methoxycarbonyl)phenylboronic acid**. These values are predictive and should be confirmed by experimental analysis.

NMR Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ^1H , ^{13}C , ^{19}F , and ^{11}B NMR are all highly informative.

Table 1: Predicted ^1H and ^{13}C NMR Data (Solvent: DMSO- d_6)

Nucleus	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Assignment
^1H	~8.2-8.0	Singlet (broad)	$\text{B}(\text{OH})_2$
^1H	~7.8-7.6	Multiplet	Ar-H
^1H	~7.5-7.3	Multiplet	Ar-H
^1H	~7.3-7.1	Multiplet	Ar-H
^1H	~3.9	Singlet	OCH_3
^{13}C	~165	Singlet	$\text{C}=\text{O}$
^{13}C	~160 (d, $^{1}\text{JCF} \approx 250$ Hz)	Doublet	C-F
^{13}C	~135-120	Multiplets	Ar-CH
^{13}C	~120 (d, ^{2}JCF)	Doublet	Ar-C
^{13}C	Not observed or very broad	-	C-B
^{13}C	~52	Singlet	OCH_3

Note: The signal for the carbon atom attached to boron (C-B) is often broadened to the point of being unobservable due to the quadrupolar relaxation of the boron nucleus.

Table 2: Predicted ^{19}F and ^{11}B NMR Data

Nucleus	Predicted Chemical Shift (δ , ppm)	Reference Standard	Expected Characteristics
^{19}F	~ -110 to -120	CFCl_3	A single resonance, potentially showing coupling to adjacent protons.
^{11}B	~ 28 to 33	$\text{BF}_3\cdot\text{OEt}_2$	A single, broad signal characteristic of a trigonal boronic acid.

Infrared (IR) Spectroscopy Data

IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation, which induces molecular vibrations.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm^{-1})	Vibration Type	Functional Group	Intensity
3500-3200	O-H Stretch	$\text{B}(\text{OH})_2$	Broad, Strong
~3000	C-H Stretch	Aromatic & Methyl	Medium
1730-1715	C=O Stretch	Ester	Strong
1600-1450	C=C Stretch	Aromatic Ring	Medium-Strong
1380-1310	B-O Stretch	Boronic Acid	Strong
1250-1200	C-O Stretch	Ester	Strong
1100-1050	C-F Stretch	Aryl Fluoride	Strong

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight.

Table 4: Predicted Mass Spectrometry Data

Technique	Ionization Mode	Predicted $[M+H]^+$ (m/z)	Predicted $[M-H]^-$ (m/z)
Electrospray (ESI-MS)	Positive	199.06	-
Electrospray (ESI-MS)	Negative	-	197.04

Note: The exact mass is 198.0527. The values above reflect the expected observation for the most abundant isotopes.

Experimental Protocols

The following are generalized protocols for obtaining the spectral data described above. These should be adapted based on the specific instrumentation available.

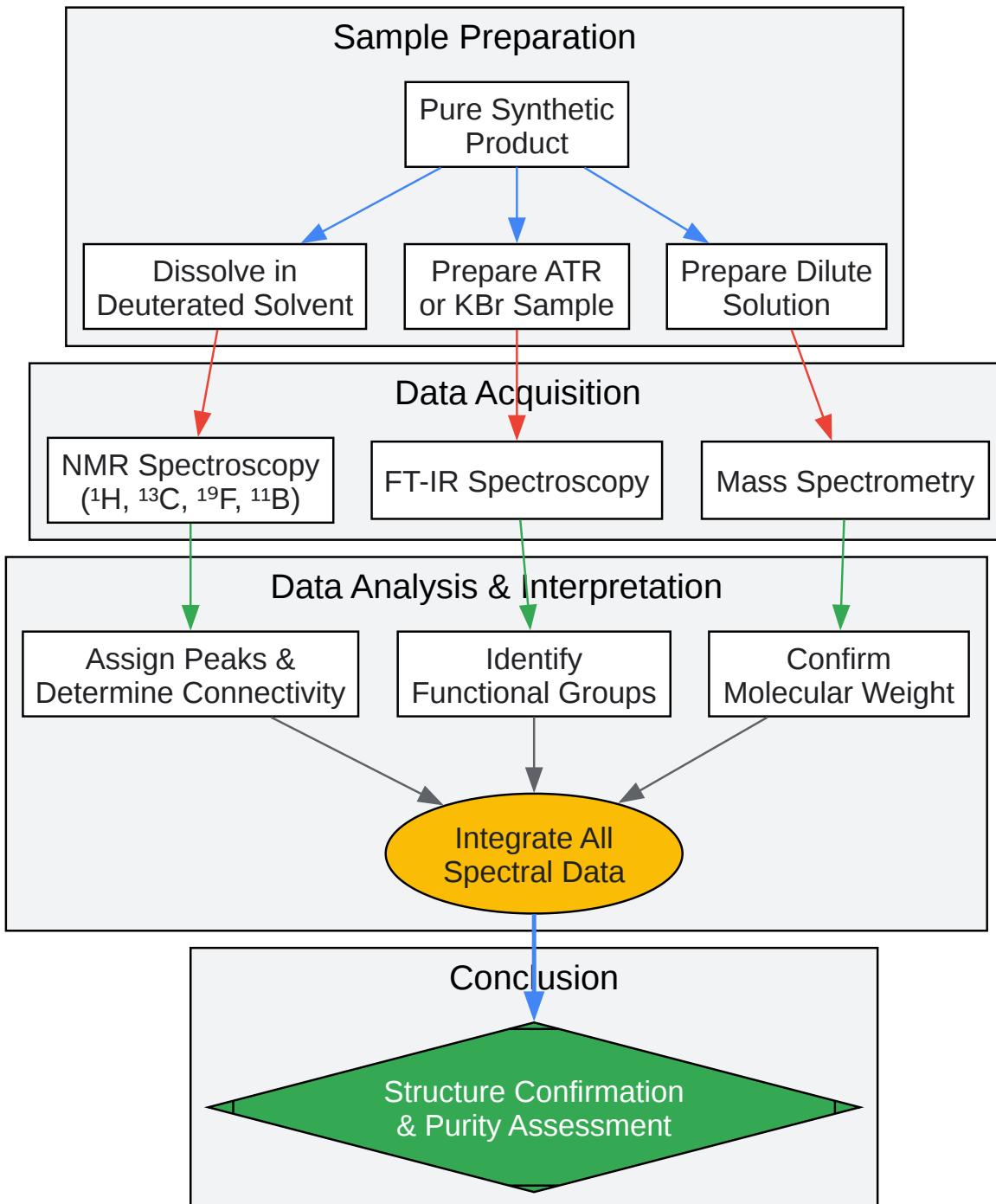
NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Fluoro-3-(methoxycarbonyl)phenylboronic acid** in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a multinuclear NMR spectrometer operating at a field strength of 300 MHz or higher.
- ¹H NMR Acquisition: Acquire the spectrum with a 45° pulse angle and a relaxation delay of 1-2 seconds. Use the residual solvent peak as the internal reference.
- ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.
- ¹⁹F NMR Acquisition: Acquire the spectrum using a dedicated fluorine probe or a broadband probe tuned to the ¹⁹F frequency. Use an external reference standard like CFCl₃.^[3]
- ¹¹B NMR Acquisition: Acquire the spectrum using a broadband probe tuned to the ¹¹B frequency. Use an external reference like BF₃·OEt₂.^[4]

- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

IR Spectroscopy

- Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
- Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument software to yield the final transmittance or absorbance spectrum.


Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can be added to promote ionization.
- Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source. This can be a standalone instrument or coupled with a liquid chromatography system (LC-MS).
- Acquisition: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire spectra in both positive and negative ion modes over a relevant m/z range (e.g., 50-500 amu).
- Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and compare its m/z value with the calculated molecular weight of the compound.

Workflow for Spectral Characterization

The following diagram illustrates a standard workflow for the complete spectral characterization and structure confirmation of a synthetic chemical compound like **2-Fluoro-3-(methoxycarbonyl)phenylboronic acid**.

Workflow for Compound Spectral Characterization

[Click to download full resolution via product page](#)

Caption: Workflow for Compound Spectral Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemuniverse.com [chemuniverse.com]
- 2. usbio.net [usbio.net]
- 3. 19Flourine NMR [chem.ch.huji.ac.il]
- 4. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Spectral Analysis of 2-Fluoro-3-(methoxycarbonyl)phenylboronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b596098#2-fluoro-3-methoxycarbonyl-phenylboronic-acid-spectral-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com